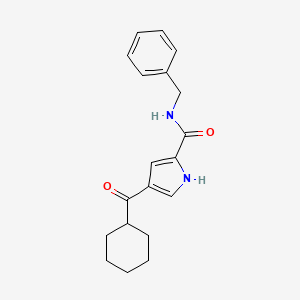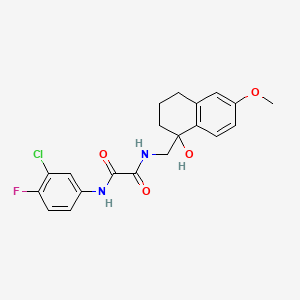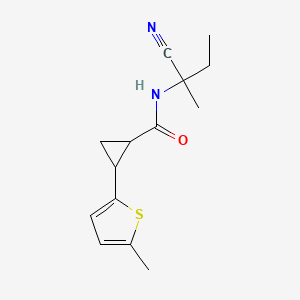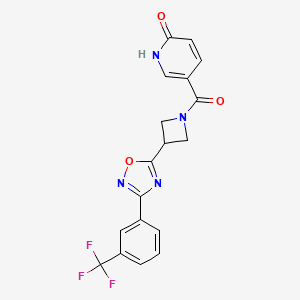![molecular formula C22H17F3N6O2S B2966753 N-(2-(6-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide CAS No. 897758-76-8](/img/structure/B2966753.png)
N-(2-(6-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(6-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide is a useful research compound. Its molecular formula is C22H17F3N6O2S and its molecular weight is 486.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Research on triazolo[4,3-b]pyridazin derivatives and related structures often focuses on their synthesis and evaluation for various biological activities. For example, derivatives of 6-amino-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin have been synthesized and evaluated for their antioxidant abilities, with some compounds showing significant antioxidant capacity, potentially higher than ascorbic acid in certain assays (Shakir, Ali, & Hussain, 2017). This suggests that compounds within this structural family may have potential applications in areas requiring antioxidant properties, such as in the prevention of diseases associated with oxidative stress.
Antimicrobial and Anticancer Potential
Several studies have synthesized new derivatives of triazolo and pyridazine structures to evaluate their antimicrobial and anticancer potential. For instance, thienopyrimidine derivatives have been prepared and tested for pronounced antimicrobial activity (Bhuiyan et al., 2006). Additionally, [1,2,4]triazolo[1,5-a]pyrimidines were investigated as anticancer agents with a unique mechanism of tubulin inhibition, showing that they can overcome resistance attributed to several multidrug resistance transporter proteins (Zhang et al., 2007). These findings highlight the therapeutic potential of compounds with similar structures in treating infectious diseases and cancer.
Environmental and Agricultural Applications
Compounds with triazolo and pyridazine frameworks have also been explored for environmental and agricultural applications. For instance, certain synthesized compounds demonstrated excellent herbicidal activity on a broad spectrum of vegetation at low application rates (Moran, 2003). This suggests that derivatives of the specified compound could potentially be developed into effective herbicides for use in agriculture.
Eigenschaften
IUPAC Name |
N-[2-[6-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F3N6O2S/c23-14-3-1-13(2-4-14)22(33)26-10-9-19-29-28-18-7-8-21(30-31(18)19)34-12-20(32)27-17-6-5-15(24)11-16(17)25/h1-8,11H,9-10,12H2,(H,26,33)(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZIGUQGYSICND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=C(C=C(C=C4)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F3N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[2-(cyclohex-1-en-1-yl)ethyl]-4-(1,3-thiazol-2-yloxy)benzamide](/img/structure/B2966680.png)
![2-[2,4-dichloro-5-(2-methoxyethoxy)(phenylsulfonyl)anilino]-N-methylacetamide](/img/structure/B2966681.png)

![2-(4-methoxyphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2966685.png)

![2-(4-methoxyphenyl)-N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2966688.png)
![N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2966689.png)

![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one](/img/structure/B2966691.png)
